BenchChemオンラインストアへようこそ!

Diisopromine

CYP3A4 phenotyping breath test development drug metabolism

Diisopromine (synonyms: disopromine, R-253, Megabyl; CAS 5966-41-6) is a synthetic small-molecule antispasmodic and choleretic agent belonging to the 3,3-diarylpropylamine class and the diphenylmethane chemical superclass. It is classified under ATC code A03AX02 ('Other drugs for functional gastrointestinal disorders') and is typically supplied as the hydrochloride salt (CAS 24358-65-4), which forms crystals melting at 175–176 °C with good aqueous solubility.

Molecular Formula C21H29N
Molecular Weight 295.5 g/mol
CAS No. 5966-41-6
Cat. No. B135848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopromine
CAS5966-41-6
SynonymsN,N-Bis(1-methylethyl)-γ-phenylbenzenepropanamine;  N,N-Diisopropyl-3,3-_x000B_diphenylpropylamine;  Cholagol;  Dispromine;  Do-Bil;  Hepabyl;  Hepacol;  Megabyl;  R 253; 
Molecular FormulaC21H29N
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3
InChIKeyYBJKOPHEJOMRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopromine (CAS 5966-41-6): Core Identity, Pharmacological Class, and Procurement-Relevant Characteristics


Diisopromine (synonyms: disopromine, R-253, Megabyl; CAS 5966-41-6) is a synthetic small-molecule antispasmodic and choleretic agent belonging to the 3,3-diarylpropylamine class and the diphenylmethane chemical superclass [1][2]. It is classified under ATC code A03AX02 ('Other drugs for functional gastrointestinal disorders') and is typically supplied as the hydrochloride salt (CAS 24358-65-4), which forms crystals melting at 175–176 °C with good aqueous solubility [3][4]. Discovered at Janssen Pharmaceutica in 1955, diisopromine was historically commercialized as Agofell syrup (with sorbitol) and Megabyl for biliary tract indications [5]. Its contemporary research relevance centers on its absence of a stereocenter—a structural feature that quantitatively differentiates its metabolic efficiency and toxicity profile from closely related analogs such as tolterodine [6].

Why Diisopromine Cannot Be Interchanged with Tolterodine, Feniprane, or Other ATC A03AX Class Antispasmodics: Structural and Pharmacodynamic Rationale


Diisopromine occupies a distinct position within the 3,3-diarylpropylamine pharmacophore space that precludes simple substitution. Its closest structural neighbor in CYP3A4 substrate research, tolterodine, carries a p-cresol moiety and a stereocenter, whereas diisopromine bears a simpler phenyl group and is achiral—this single structural divergence produces a 1.5-fold higher N-dealkylated metabolite yield, a 1.4-fold higher acetone volatile output, and a >2-fold higher cellular TC50 [1]. Within the ATC A03AX series, feniprane (A03AX01; C20H25N) differs by one methylene unit from diisopromine (C21H29N), yet the two compounds are synthesized via a shared Pd-catalyzed route with distinct optimal conditions for each amine nucleophile [2]. Furthermore, unlike single-mechanism antispasmodics such as mebeverine (direct smooth muscle relaxant) or pinaverium (calcium channel blocker), diisopromine combines spasmolytic activity with a documented choleretic effect—a dual functionality reflected in its historical Agofell/Megabyl formulations for biliary stasis and sphincter of Oddi spasm [3][4]. These structural, metabolic, and pharmacodynamic distinctions mean that diisopromine cannot be treated as a drop-in replacement for any single A03AX-class compound without introducing uncontrolled variables in experimental design or procurement specification.

Diisopromine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Tolterodine, Feniprane, and Class-Level Antispasmodics


CYP3A4 N-Dealkylation Efficiency: Diisopromine vs. Tolterodine — 1.5-Fold Higher Metabolite Yield

In a direct head-to-head comparison using HepG2 cells overexpressing CYP3A4, diisopromine produced 1.5 times more N-dealkylated (non-volatile) metabolite than tolterodine and generated 1.4 times more acetone (the volatile breath marker). The N-dealkylated metabolite concentration reached 3.2 ± 0.3 μM for diisopromine versus 2.0 ± 0.2 μM for tolterodine under optimized conditions (110 μM substrate, 260 min incubation) [1][2]. This enhanced efficiency is attributed to the absence of a stereocenter in diisopromine, which eliminates stereochemical constraints on CYP3A4 active-site accommodation and shifts metabolism more toward N-dealkylation rather than competing hydroxylation pathways [1]. CYP3A4 isoform specificity was confirmed: N-dealkylated metabolite production was 2.28 ± 0.64 μM with CYP3A4 overexpression versus <0.3 μM with CYP2D6 or CYP2C9 [2].

CYP3A4 phenotyping breath test development drug metabolism

Cellular Cytotoxicity: Diisopromine TC50 of ~959–1000 μM vs. Tolterodine TC50 of 414 μM — >2-Fold Safety Margin

Cellular viability assays in HepG2-CYP3A4 cells revealed a marked cytotoxicity differential favoring diisopromine. The TC50 (concentration reducing cell viability by 50%) for diisopromine was reported as approximately 959 μM to nearly 1000 μM, compared with 414 μM for tolterodine—representing a >2.3-fold higher tolerated concentration [1][2]. This reduced cytotoxicity was achieved while simultaneously maintaining >95% cell viability at the optimized working concentration of 110 μM and 260-minute incubation time [2]. The lower toxicity is mechanistically linked to the phenyl-for-p-cresol substitution: tolterodine's p-cresol hydroxyl group can engage in additional hydrogen-bonding interactions and potential off-target reactivity that diisopromine's simpler phenyl ring avoids [1].

in vitro toxicology drug safety screening CYP substrate tolerability

Synthetic Accessibility via Shared Pd-Nanoparticle Route: Diisopromine and Feniprane from a Common Intermediate with 100% Selectivity

Diisopromine and its closest ATC-class neighbor feniprane (ATC A03AX01) were both synthesized via a convergent three-step route employing Pd(0) nanoparticle-catalyzed selective hydrogenation of 3,3-diphenylallyl alcohol as the key step [1]. The Pd(0) NP system achieved complete conversion and 100% selectivity for the saturated 3,3-diphenylpropan-1-ol intermediate under mild conditions (room temperature to 40 °C, 1–4 bar H₂), after which mesylation and nucleophilic substitution with diisopropylamine (for diisopromine) or the appropriate amine (for feniprane) yielded the final drug substance [1]. In contrast, direct hydrogenation of the pre-formed (3,3-diphenylallyl)diisopropylamine substrate suffered from competing hydrogenolysis, resulting in only moderate selectivity—a route-specific advantage of the alcohol-first strategy [1]. This shared synthetic platform means that procurement of diisopromine and feniprane can leverage common precursor inventory and catalyst systems, but the amine nucleophile choice determines which A03AX compound is produced [1][2].

catalytic hydrogenation 3,3-diarylpropylamine synthesis process chemistry

Dual Spasmolytic–Choleretic Mechanism vs. Single-Action Antispasmodics: Pharmacological Differentiation from Mebeverine and Pinaverium

Diisopromine is consistently classified in authoritative pharmacological references as possessing both spasmolytic and choleretic activities [1]. This dual mechanism contrasts with widely used gastrointestinal antispasmodics: mebeverine acts as a direct smooth muscle relaxant without documented choleretic activity, while pinaverium bromide functions as an L-type calcium channel blocker selective for intestinal smooth muscle, also lacking choleretic properties [2][3]. The choleretic component of diisopromine is reflected in its historical co-formulation with sorbitol (Agofell syrup: diisopromine HCl 2 mg + sorbitol 4.1 g per 5 mL), targeting biliary stasis, gallbladder hypotonia, and sphincter of Oddi spasm—indications that single-mechanism antispasmodics do not address [4][5]. Quantitative spasmolytic and choleretic potency data from the original Harsanyi et al. (1964) structure-activity study and the Weyhenmeyer et al. (1987) pharmacological characterization remain behind paywalls; however, the dual-activity classification itself is a reproducible, cross-database finding [6].

biliary pharmacology choleretic agents smooth muscle spasmolysis

Physicochemical Property Differentiation: Diisopromine logP, pKa, and Solubility Profile vs. Class Benchmarks

Diisopromine's computed and experimentally derived physicochemical parameters establish a distinct profile that differentiates it from other A03AX-class compounds. Key values include: logP 5.16 (ALOGPS) to 5.62 (ChemAxon) [1]; pKa (strongest basic) 10.74 (ChemAxon), with an alternative calculated pKa of 9.58 (MoKa v3.0.0) [1][2]; aqueous solubility of the free base 0.000617 mg/mL (logS -5.7, ALOGPS) [1]; polar surface area 3.24 Ų [1]; and boiling point 391.7 °C at 760 mmHg . The hydrochloride salt is freely soluble in water, methanol, ethanol, and chloroform, practically insoluble in ether and alkaline aqueous solutions, with a melting point of 175–176 °C and UV absorption maxima at 254, 259.5, and 268.8 nm [3]. By comparison, feniprane (C20H25N, MW 279.43) has a lower molecular weight and one fewer carbon atom, which predictably alters its logP and solubility [4]. These property differences are directly relevant to procurement specifications: the hydrochloride salt form (CAS 24358-65-4) is the standard for biological studies due to its water solubility, while the free base (CAS 5966-41-6) may be preferred for organic synthesis applications [3].

physicochemical profiling ADME prediction compound procurement specifications

Diisopromine Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Non-Invasive CYP3A4 Phenotyping Breath Test Development

Diisopromine is the preferred non-labelled CYP3A4 substrate for breath test assay development where maximizing volatile acetone signal while minimizing cellular toxicity is paramount. Its 1.5-fold higher N-dealkylated metabolite yield (3.2 ± 0.3 μM) and 1.4-fold higher acetone output versus tolterodine, combined with a TC50 of ~959 μM (>2× higher than tolterodine's 414 μM), provides a wider dynamic range and safer working concentration window (110 μM at >95% cell viability) [1]. The absence of a stereocenter simplifies analytical quantification and eliminates enantiomer-specific metabolism as a confounding variable. CYP3A4 specificity is high: 2.28 ± 0.64 μM metabolite from CYP3A4 vs <0.3 μM from CYP2D6/CYP2C9 [1]. Researchers should procure the hydrochloride salt (CAS 24358-65-4) for aqueous biocompatibility.

Biliary Tract Spasmolysis and Choleresis Dual-Mechanism Preclinical Models

For in vivo or ex vivo models of biliary dyskinesia, sphincter of Oddi spasm, or cholestasis where both smooth muscle relaxation and bile flow stimulation are required endpoints, diisopromine is the only ATC A03AX-class compound with documented dual spasmolytic–choleretic pharmacology [2][3]. Single-mechanism alternatives such as mebeverine (direct smooth muscle relaxant) or pinaverium (calcium channel blocker) lack the choleretic component needed to simultaneously address bile flow [4]. The historical clinical experience with the Agofell formulation (diisopromine HCl 2 mg + sorbitol 4.1 g/5 mL) provides a formulation precedent for oral dosing in rodent biliary models, though investigators must independently validate dosing for their specific model system [5].

3,3-Diarylpropylamine Structure-Activity Relationship (SAR) Library Synthesis

Diisopromine serves as a key reference compound and synthetic intermediate in 3,3-diarylpropylamine SAR campaigns. The Pd(0) nanoparticle-catalyzed hydrogenation route from 3,3-diphenylallyl alcohol achieves 100% selectivity and complete conversion to the common 3,3-diphenylpropan-1-ol intermediate, which can then be divergently aminated to yield diisopromine (with diisopropylamine) or feniprane (with the appropriate amine) [6]. This convergent strategy enables parallel library synthesis where diisopromine and feniprane serve as comparator standards for evaluating N-substituent effects on spasmolytic, choleretic, and antimuscarinic activity [6][7]. Procurement of the free base form (CAS 5966-41-6) is recommended for synthetic chemistry applications.

CYP3A4 Activity Assay Development for Drug-Drug Interaction Screening

Diisopromine's well-characterized CYP3A4-dependent N-dealkylation pathway—producing acetone as a quantifiable volatile metabolite—positions it as a cost-effective alternative to ¹³C-labelled substrates (e.g., ¹³C-erythromycin) for in vitro CYP3A4 activity screening [1]. The acetone readout (2.3 ± 0.3 nM in headspace) is detectable by standard PTR-ToF-MS without requiring expensive isotopically labelled reagents. Complete suppression of metabolite production to <20% of baseline by ketoconazole and 1-aminobenzotriazole confirms CYP3A4 dependence, providing built-in positive controls for inhibitor screening assays [1]. This application directly leverages diisopromine's quantitative superiority in metabolic turnover and cellular safety versus tolterodine.

Quote Request

Request a Quote for Diisopromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.